3-(2-(甲硫基)苯甲酰氨基)苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

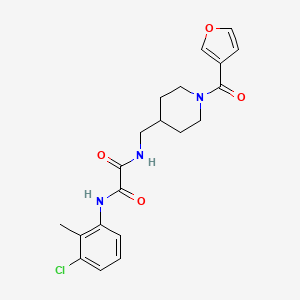

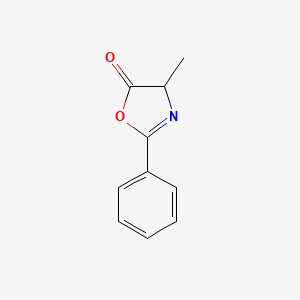

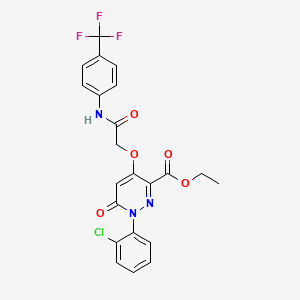

3-(2-(Methylthio)benzamido)benzofuran-2-carboxamide (MBBC) is a chemical compound used in scientific experiments for various purposes. It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Synthesis Analysis

The synthesis of benzofuran derivatives involves a highly modular synthetic route that includes 8-aminoquinoline directed C–H arylation and transamidation chemistry . Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency . Directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure .Molecular Structure Analysis

The molecular formula of MBBC is C17H14N2O3S, and its molecular weight is 326.37. The benzofuran core is a heterocyclic motif that consists of a fused benzene and furan ring .Chemical Reactions Analysis

The protodeboronation of pinacol boronic esters is a significant reaction in the synthesis of benzofuran derivatives . This reaction involves a radical approach and is paired with a Matteson–CH2–homologation .科学研究应用

合成和生物学评估

合成了一系列3-(甘氨酰胺)-苯并呋喃-2-甲酰胺和3-(β-丙氨酰胺)-苯并呋喃-2-甲酰胺衍生物,以开发新的生物活性化学实体。对这些化合物进行了体外抗菌、抗炎和DPPH自由基清除活性评估。使用核磁共振、红外光谱、质谱和X射线晶体学技术对这些化合物进行了表征(Lavanya, Sribalan, & Padmini, 2017)。

微波辅助合成用于抗炎应用

使用微波辅助一锅平行方法合成了一系列苯并呋喃-2-甲酰胺,用于重要的生物学和医学目的。对这些化合物进行了体内抗炎、镇痛和解热活性测试。一些衍生物表现出特别令人感兴趣的有效活性(Xie et al., 2014)。

抗病毒和细胞抑制活性

一项针对5-取代咪唑-4-甲酰胺核糖核苷的研究,包括具有甲硫基取代的化合物,证明了对牛痘病毒体外和裂谷热病毒小鼠的显著活性。然而,这些化合物在细胞培养中未显示出明显的抗病毒或细胞抑制活性(Wood et al., 1985)。

分子对接研究和生物活性

进行了苯并呋喃-羧酸衍生物的结构优化和分子对接分析。该研究包括研究电子和振动性质、非线性光学性质、分子静电势和前沿分子轨道分析。通过分子对接分析探索了对癌症和微生物疾病的生物活性(Sagaama et al., 2020)。

西格玛受体配体

合成了选择性作用于西格玛受体的苯并呋喃-2-甲酰胺新配体。这些配体在西格玛-1受体上表现出高亲和力,K(i)值范围为7.8至34nM。发现一种配体KSCM-1对西格玛-1的选择性高于西格玛-2(Marriott et al., 2012)。

化学治疗特性的合成

获得精细苯并-2-甲酰胺衍生物的策略涉及8-氨基喹啉定向C–H芳基化,然后进行跨酰胺化。鉴于其化学治疗和生理特性,该方法有利于生成苯并呋喃衍生物集合,用于小分子筛选(Oschmann, Holm, & Verho, 2019)。

未来方向

Benzofuran and its derivatives have attracted considerable attention due to their biological activities and potential applications as drugs . They are being explored for their antimicrobial properties and are considered potential natural drug lead compounds . This suggests that MBBC and similar compounds could have promising future applications in the field of drug discovery.

属性

IUPAC Name |

3-[(2-methylsulfanylbenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S/c1-23-13-9-5-3-7-11(13)17(21)19-14-10-6-2-4-8-12(10)22-15(14)16(18)20/h2-9H,1H3,(H2,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNMANDSOLIVGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(Methylthio)benzamido)benzofuran-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Pyridin-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B2389985.png)

![(E)-methyl 7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2389989.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2389991.png)

![3-(Benzo[c][1,2,5]thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate](/img/structure/B2389993.png)